REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:7])[CH2:3][CH2:4][CH2:5][NH2:6].C(=O)([O-])[O-].[K+].[K+].F[C:15]1[CH:20]=[CH:19][C:18]([N+:21]([O-:23])=[O:22])=[CH:17][CH:16]=1>>[CH3:1][N:2]([CH2:3][CH2:4][CH2:5][NH:6][C:15]1[CH:20]=[CH:19][C:18]([N+:21]([O-:23])=[O:22])=[CH:17][CH:16]=1)[CH3:7] |f:1.2.3|
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Name
|
|
Quantity
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4.9 mL
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Type
|
reactant
|
Smiles
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CN(CCCN)C
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Name
|
|
Quantity
|
6.37 g
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Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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5 g
|
Type
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reactant
|
Smiles
|
FC1=CC=C(C=C1)[N+](=O)[O-]
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Control Type
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UNSPECIFIED
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Setpoint
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70 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Insoluble material was removed by filtration
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Type
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CONCENTRATION
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Details
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the filtrate was concentrated
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Type
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DISSOLUTION
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Details
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The residue was dissolved in ethyl acetate (100 ml)
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Type
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WASH
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Details
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the solution was washed with water (3×100 ml) and saturated sodium chloride (100 ml)
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Type
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CUSTOM
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Details
|
dried
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Type
|
CUSTOM
|
Details
|
The solvent was removed by evaporation
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Name
|
|
Type
|
product
|
Smiles
|
CN(C)CCCNC1=CC=C(C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.57 g | |
YIELD: CALCULATEDPERCENTYIELD | 109.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |